Emideltide

Beschreibung

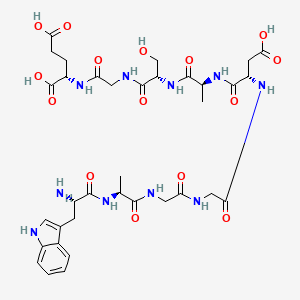

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Emideltide Biosynthesis and Synthetic Methodologies

Endogenous Production and Distribution in Biological Systems

Emideltide (DSIP) is a naturally occurring neuropeptide composed of nine amino acid residues: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH fishersci.sefishersci.benih.gov. It was initially isolated in 1977 from the cerebral venous blood of rabbits during slow-wave sleep nih.gov. This nonapeptide is distributed across various biological systems, being found in neurons, peripheral organs, and plasma of diverse mammalian species, including rabbits, mice, rats, cats, and humans citeab.comnih.gov. Beyond its initial association with inducing delta sleep, this compound has been observed to modulate a range of physiological processes, such as electrophysiological activity, neurotransmitter levels in the brain, circadian and locomotor patterns, hormonal levels, and the activity of neuropharmacological drugs.

Solid-Phase Peptide Synthesis Strategies for this compound

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology employed for the chemical synthesis of peptides like this compound, owing to its operational simplicity, speed, and amenability to automation. This method involves the sequential addition of amino acid building blocks to a growing peptide chain that is covalently attached to an insoluble solid support, typically polymer resins.

The general steps in SPPS include:

Attachment of the C-terminal amino acid : The first amino acid, with its C-terminus linked to the resin, initiates the peptide chain.

Deprotection : A temporary protecting group (e.g., Fmoc or Boc) on the N-terminus of the attached amino acid is removed to expose a free amine group.

Coupling : The next protected amino acid is coupled to the deprotected amine, forming a new peptide bond.

Washing : Intermediate washing steps remove excess reagents and byproducts.

Repetition : Steps 2-4 are repeated until the desired peptide sequence is complete.

Cleavage and deprotection : The final peptide is cleaved from the resin, and all remaining side-chain protecting groups are simultaneously removed, typically under acidic conditions.

SPPS is generally preferred for its efficiency in avoiding large losses encountered during the isolation and purification of intermediates in solution-phase synthesis, leading to high yields of the final product.

Advanced Synthetic Approaches and Process Optimization in Peptide Chemistry

Optimization of peptide synthesis, including for compounds like this compound, is crucial for improving efficiency, yield, and product quality. Advanced synthetic approaches and process optimization strategies in peptide chemistry encompass several key areas:

Method Selection : Choosing between solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS), or a hybrid approach, depends on the peptide's length, sequence characteristics, and specific structural requirements. While SPPS is versatile, LPPS can be advantageous for shorter sequences or peptides requiring specific reaction conditions, often yielding high-purity products through crystallization without extensive HPLC. Native Chemical Ligation (NCL) is also considered for very long peptides.

Reaction Condition Optimization : This involves precise control of parameters such as temperature, solvent systems, and catalysts to enhance reaction rates and product purity.

Protecting Group Strategies : Rational design and selection of protecting groups are vital. While standard protecting groups are effective, minimizing their use (minimal protection strategies) can reduce reagent volumes and environmental impact, particularly concerning trifluoroacetic acid (TFA).

Coupling Methods : Employing optimized coupling reagents and strategies, such as double-coupling, can enhance coupling efficiency, especially for sequences prone to steric hindrance or aggregation.

Resin Selection : In SPPS, selecting appropriate solid-phase materials like polymer resins or inorganic supports, considering their adsorption capacity, reactivity, and physicochemical properties, is critical for purity and yield.

These optimizations aim to streamline process development, reduce trial-and-error iterations, and ensure robust and cost-effective production of peptides.

Analytical Characterization of Synthetic this compound Preparations

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of synthetic this compound preparations. Various chromatographic and spectroscopic techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a primary technique for purifying synthesized peptides and assessing their purity. It effectively separates the target peptide from side products and unreacted materials. Purity of this compound is often determined to be greater than 98.0% by RP-HPLC.

Mass Spectrometry (MS) : MS, often coupled with HPLC (LC-MS), is crucial for monitoring the reaction process in real-time, identifying the nature of critical impurities, and confirming the molecular weight and sequence of the synthesized peptide. Techniques like electrochemical mass spectrometry and chemical cross-linking mass spectrometry are also being developed to probe peptide structures.

Other Chromatographic Techniques : Supercritical fluid chromatography, size-exclusion chromatography, and ion-exchange chromatography are also widely used in the pharmaceutical industry for characterizing synthetic peptides, especially to assess the presence of impurities, degradation products, and the extent of aggregation.

These analytical methods ensure that the synthetic this compound meets stringent quality standards for research applications.

Impact of Trifluoroacetic Acid (TFA) Residues on this compound Research Outcomes

Trifluoroacetic acid (TFA) (PubChem CID: 6422) plays a dual role in peptide chemistry: it is extensively used in peptide synthesis and as a mobile phase additive in reversed-phase HPLC (RP-HPLC).

In SPPS, TFA is commonly used for the deprotection of N-terminal Boc groups and for the final cleavage of the peptide from the solid support, as well as the simultaneous removal of side-chain protecting groups. While effective, the use of large volumes of TFA can pose environmental concerns due to its persistence.

In RP-HPLC, TFA is the dominant mobile phase additive. It functions as an ion-pairing reagent, interacting with positively charged residues of peptides. This interaction effectively increases the peptide's hydrophobicity, enhancing its affinity for the reversed-phase stationary phase, which in turn improves peak shape and separation. Traditionally, TFA concentrations of 0.05-0.1% (6.5-13 mM) have been used for most peptide separations. However, research suggests that for efficient resolution of complex peptide mixtures, particularly those with multiple positive charges, higher TFA concentrations (0.2-0.25%) can achieve optimal resolution. The presence of TFA residues in the final peptide product can potentially impact research outcomes, though specific impacts on this compound research are not detailed in the provided sources. The persistence of TFA in the environment is a known issue, but current environmental concentrations are generally not considered to pose significant toxicological consequences for humans or ecosystems.

Molecular Pharmacology and Cellular Mechanisms of Emideltide

Neurotransmitter Receptor Modulation

Research indicates that Emideltide modulates several key neurotransmitter systems, including those involving glutamate, Gamma-Aminobutyric Acid (GABA), and serotonin (B10506) powerpeptides.com. This modulation is critical to its observed physiological effects.

The alpha-1 adrenergic receptor, particularly present in areas such as the pineal gland, has been identified as another focus of this compound research corepeptides.com. Experimental studies suggest that this compound's modulation of the alpha-1 adrenergic receptor could be a mechanism through which it influences sleep patterns corepeptides.com. This interaction also implies a potential role for this compound in stress tolerance, given the significant involvement of alpha-1 adrenergic signaling in stress-related physiological processes corepeptides.com. Alpha-1 adrenergic receptors are G protein-coupled receptors that primarily mediate smooth muscle contraction and play important roles in neuronal functions, including the modulation of glutamatergic excitatory postsynaptic potentials and the stimulation of serotonin release wikipedia.org. They are also involved in regulating synaptic efficacy and plasticity nih.gov.

Endogenous Opioid System Engagement

Further investigations suggest that this compound may indirectly influence opioid receptors within the brain corepeptides.com. This engagement with the endogenous opioid system is believed to contribute to this compound's capacity to modulate sleep and potentially alleviate withdrawal symptoms corepeptides.com. The endogenous opioid system consists of various peptide ligands, such as β-endorphin, enkephalins, and dynorphins, which activate specific opioid receptors (μOR, δOR, and κOR) distributed throughout the central and peripheral nervous systems nih.govwikipedia.orgfrontiersin.org.

This compound (DSIP) has been demonstrated to stimulate the release of Met-Enkephalin (Met-ENK), an endogenous opioid peptide, from brain tissues. In vitro studies using superfused slices of rodent lower brainstem showed that this compound stimulates Met-ENK release nih.gov. Specifically, this compound at concentrations ranging from 10-10 to 10-9 M induced a significant release of Met-ENK from medullary synaptosomes in rats. This release was found to be calcium-dependent and insensitive to tetrodotoxin (B1210768) (TTX), indicating a direct action on nerve endings rather than through voltage-gated sodium channels nih.gov. Furthermore, this compound (10-11-10-9 M) significantly increased 45Ca2+ uptake in medullary synaptosomes, suggesting that it triggers calcium influx into Met-ENK-containing neurons, leading to peptide release nih.gov.

The stimulation of Met-ENK release by this compound has been observed in various brain regions, as summarized in the table below:

| Brain Region | This compound Concentration (M) | Effect on Met-ENK Release | Reference |

| Medullary Synaptosomes | 10-10 - 10-9 | Significant release | nih.gov |

| Cortex | 10-10, 10-9 | Significant release | nih.gov |

| Hypothalamus | 10-10, 10-9 | Significant release | nih.gov |

| Midbrain | 10-10, 10-9 | Significant release | nih.gov |

| Hippocampus | 10-9 | Significant release | nih.gov |

| Thalamus | 10-9 | Significant release | nih.gov |

| Striatum | Not significant | No significant release | nih.gov |

Met-enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor, and is derived from the precursor protein proenkephalin A frontiersin.orgwikipedia.org.

Neuropeptide and Hormonal Interactions

This compound exerts its influence through complex interactions with various neuropeptides and hormones, playing a role in the intricate balance of the neuroendocrine system. Studies have investigated its impact on key stress and pain-related markers.

Effects on Substance P Levels

Research indicates that this compound (DSIP) exposure can induce noticeable fluctuations in the levels of Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems and actively involved in inflammatory processes and pain transmission corepeptides.comnih.gov. While the precise mechanisms are still under investigation, these alterations suggest a potential role for this compound in modulating pain perception and inflammatory responses corepeptides.com. Substance P is known to exert its biological activity via the high-affinity neurokinin 1 receptor (NK1R) nih.gov.

Regulation of Beta-Endorphin (B3029290) Dynamics

This compound has been shown to influence the dynamics of beta-endorphin, an endogenous opioid neuropeptide with crucial roles in pain modulation, stress reduction, and maintaining homeostasis corepeptides.comwikipedia.org. Studies have observed an initial decrease followed by a dramatic increase in beta-endorphin levels after this compound exposure corepeptides.com. This pattern suggests this compound's potential influence on the opioidergic system, possibly contributing to mechanisms of stress mitigation or adaptation corepeptides.com. Beta-endorphin acts by binding to opiate receptors, primarily the mu-opiate receptor, leading to morphine-like effects and analgesia mibellebiochemistry.com.

Modulation of Corticosterone (B1669441) Levels

This compound demonstrates a modulatory effect on corticosterone levels, a key indicator of stress in murine models corepeptides.com. A notable decrease in corticosterone levels has been observed shortly after this compound exposure corepeptides.com. Furthermore, studies have reported that this compound can reduce corticotropin-releasing factor (CRF)-induced corticosterone release in rats, suggesting that it may attenuate the effects of CRF at the pituitary level nih.gov. This action highlights this compound's potential in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response system chemicalbook.comexpresspeptides.co.uk.

Table 1: Summary of this compound's Effects on Neuropeptide and Hormonal Levels

| Neuropeptide/Hormone | Observed Effect of this compound (DSIP) | Implied Role/Mechanism | Source |

| Substance P | Induces noticeable fluctuations | Potential modulation of pain perception and inflammatory responses | corepeptides.com |

| Beta-Endorphin | Initial decrease followed by dramatic increase | Potential influence on the opioidergic system, stress mitigation/adaptation | corepeptides.com |

| Corticosterone | Decrease in levels; attenuates CRF-induced release | Regulation of the HPA axis, stress reduction | corepeptides.comnih.gov |

Cellular and Molecular Signaling Cascades

Beyond its direct interactions with neuropeptides and hormones, this compound engages with various cellular and molecular signaling pathways, contributing to its broad physiological effects.

Alteration of Multiple Stress Signaling Pathways

This compound has been investigated for its capacity to modulate stress responses and influence several stress signaling pathways modernpeptides.comcorepeptides.comchemicalbook.comexpresspeptides.co.uk. In studies involving restraint stress in rats, this compound (DSIP) has been shown to increase the activities of antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD) in liver homogenate chemsrc.com. This suggests that this compound may enhance the organism's antioxidant defense systems, which are often suppressed during aging and stress chemicalbook.comchemsrc.com. Its ability to suppress the excess production of free radicals in the central nervous system (CNS) and prevent neuron death during stress responses further underscores its potential neuroprotective actions chemicalbook.com.

Exploration of G Protein-Coupled Receptor (GPCR) Activation and Signaling Bias

This compound is understood to interact with neurochemical receptors, playing a role in peptide signaling and receptor modulation trustpeptides.com. Specifically, research suggests that this compound (DSIP) may indirectly affect opioid receptors in the brain, influencing its ability to modulate sleep and potentially alleviate withdrawal symptoms corepeptides.com. Furthermore, its modulation of the alpha 1-adrenergic receptor has been proposed as a mechanism through which it affects sleep patterns and potentially stress tolerance, given the significant influence of alpha 1-adrenergic signaling in stress-related processes corepeptides.com.

The concept of G Protein-Coupled Receptor (GPCR) activation and signaling bias is crucial in understanding how ligands can selectively activate specific downstream signaling pathways. GPCRs are a large family of cell surface molecules that transduce extracellular stimuli into intracellular signals, traditionally thought to operate via G protein activation mdpi.combiomolther.orgunimelb.edu.aumdpi.com. However, the discovery of beta-arrestin-mediated signaling, independent of G proteins, has led to the concept of biased agonism, where ligands can preferentially activate either G protein- or beta-arrestin-mediated pathways mdpi.combiomolther.orgnih.gov. This functional selectivity allows for the potential development of therapeutics with enhanced efficacy and fewer side effects by targeting therapeutically relevant pathways while sparing those leading to undesirable effects mdpi.combiomolther.orgnih.govlih.lumdpi.com. While the direct, detailed molecular mechanisms of this compound's biased signaling at specific GPCRs are still an area of ongoing research, its observed interactions with adrenergic and opioid receptors suggest it may engage in such complex signaling modalities corepeptides.com.

Structure Activity Relationship Sar of Emideltide and Its Analogues

Identification of Key Amino Acid Residues for Biological Function

The biological function of Emideltide, which includes the modulation of sleep patterns and interaction with neurotransmitter systems like GABA and NMDA receptors, is dictated by its specific amino acid sequence. corepeptides.com Identifying which of the nine residues are critical for these activities is a primary goal of SAR studies.

Systematic modification of the peptide sequence allows researchers to pinpoint key residues. A common and powerful technique for this is Alanine scanning . In this method, each amino acid residue in the native peptide is systematically replaced with Alanine, and the biological activity of the resulting analogue is measured. Alanine is used because its small, neutral methyl side chain generally removes the specific functionality of the original residue without introducing major steric or conformational changes. A significant drop in activity upon substitution indicates that the original residue is critical for function.

Table 1: Hypothetical Alanine Scanning Mutagenesis of this compound

This table illustrates the principle of Alanine scanning applied to this compound. The "Predicted Importance" is based on the unique properties of the original amino acid side chain, which would be tested in functional assays.

| Position | Original Residue | Analogue Sequence | Key Feature of Original Residue | Predicted Importance for Activity |

| 1 | Tryptophan (Trp) | A AGGDASGE | Large, aromatic, hydrophobic | High |

| 2 | Alanine (Ala) | WA GGDASGE | Small, non-polar (Control) | Low |

| 3 | Glycine (Gly) | WAA GDASGE | Minimal side chain, flexible | Moderate (Flexibility) |

| 4 | Glycine (Gly) | WAGA DASGE | Minimal side chain, flexible | Moderate (Flexibility) |

| 5 | Aspartic Acid (Asp) | WAGGA ASGE | Acidic, negatively charged | High |

| 6 | Alanine (Ala) | WAGGDAA GE | Small, non-polar (Control) | Low |

| 7 | Serine (Ser) | WAGGDAGA E | Polar, hydroxyl group | Moderate (H-bonding) |

| 8 | Glycine (Gly) | WAGGDASA E | Minimal side chain, flexible | Moderate (Flexibility) |

| 9 | Glutamic Acid (Glu) | WAGGDASGA | Acidic, negatively charged | High |

Beyond Alanine scanning, other substitutions can provide further insights. For instance, replacing Tryptophan with another aromatic residue like Phenylalanine could determine if aromaticity itself is the key feature, or if the specific indole structure of Tryptophan is required. Similarly, substituting Aspartic Acid with Asparagine would neutralize the negative charge, clarifying the role of electrostatic interactions in receptor binding.

Functional Characterization of Synthetic this compound Fragments and Analogues

To further map the functional domains of this compound, researchers synthesize and test various peptide fragments and analogues. This approach helps to identify the minimal sequence required for biological activity and to understand the contribution of different parts of the peptide.

Peptide Fragments: The synthesis of truncated versions of this compound can reveal whether the N-terminus, C-terminus, or a central part of the sequence constitutes the core functional region. For example, fragments like Trp-Ala-Gly-Gly (the N-terminal tetrapeptide) and Asp-Ala-Ser-Gly-Glu (the C-terminal pentapeptide) could be synthesized and tested in receptor binding assays. If one fragment retains a significant portion of the activity of the full-length peptide, it suggests that the key pharmacophore resides within that sequence.

Peptide Analogues: The design and synthesis of analogues involve more complex modifications than simple substitution. These can include:

Stapled Peptides: Introducing a chemical brace ("staple") to lock the peptide into a specific secondary structure, such as an α-helix. This can enhance stability and cell permeability. While this compound is largely flexible, studying stapled analogues could reveal whether a specific conformation is required for binding to its biological target. rsc.org

Peptoids: Modifying the peptide backbone by moving the side chain from the alpha-carbon to the backbone nitrogen atom. This creates a structure that is resistant to degradation by proteases, which can improve the peptide's stability and duration of action in a biological system. mdpi.com

D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-isomers. This can also increase proteolytic stability and can be used to probe the specific stereochemical requirements of the peptide-receptor interaction. rsc.org

The functional characterization of these synthetic constructs is typically performed using a variety of in vitro assays. For this compound, this could involve measuring its ability to displace a radiolabeled ligand from GABA or NMDA receptors, or assessing its effect on neuronal activity in cell cultures. corepeptides.com The results of these assays provide direct measurements of how structural changes impact biological function.

Conformational Dynamics and Three-Dimensional Structure Elucidation

Unlike large, globular proteins that often adopt a single, stable three-dimensional structure, short peptides like this compound are typically highly flexible. nih.gov This flexibility means that this compound does not have a single static structure in solution but rather exists as a dynamic ensemble of different conformations. mdpi.com This conformational dynamism is a critical aspect of its SAR, as the peptide may need to adopt a specific shape to bind to its receptor.

Elucidating this conformational landscape is challenging. Techniques like X-ray crystallography are often not feasible for such flexible molecules. Instead, researchers rely on a combination of experimental and computational methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the average distances between atoms and the preferred dihedral angles of the peptide backbone in solution. This data can be used to generate a set of structural models that represent the conformational ensemble. mdpi.com

Molecular Dynamics (MD) Simulations: MD is a powerful computational method used to simulate the movements of atoms in a peptide over time. nih.gov By simulating this compound in different environments (e.g., in water to mimic physiological solution, or near a lipid bilayer to simulate a cell membrane), researchers can observe the range of conformations the peptide samples and identify the most stable or frequently occurring structures. mdpi.comnih.gov

These studies can reveal tendencies for the peptide to form transient secondary structures, such as turns or short helical segments, which may be stabilized upon binding to a receptor. Understanding these conformational preferences is key to designing analogues that are "pre-organized" into the active conformation, potentially leading to higher binding affinity and potency.

Computational and Artificial Intelligence/Machine Learning Approaches in this compound SAR

Modern drug discovery increasingly relies on computational methods, including artificial intelligence (AI) and machine learning (ML), to accelerate the study of SAR. cas.org These approaches are particularly useful for navigating the vast chemical space of potential peptide analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve:

Creating a Dataset: Synthesizing and testing a library of this compound analogues with varied amino acid sequences.

Calculating Descriptors: For each analogue, calculating a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, hydrophobicity, charge distribution, number of hydrogen bond donors/acceptors).

Building a Model: Using machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) to build a model that can predict the biological activity of a peptide based on its descriptors. nih.govmdpi.com

Once a reliable QSAR model is developed, it can be used to virtually screen thousands of potential new analogues, prioritizing the most promising candidates for synthesis and experimental testing. This significantly reduces the time and cost associated with peptide optimization.

AI and Model Interpretation: AI/ML models can identify complex, non-linear patterns in SAR data that may not be apparent to human researchers. cas.org Furthermore, techniques like SHAP (SHapley Additive exPlanations) can be used to interpret these "black box" models. digitellinc.com SHAP can reveal which molecular features or descriptors the model considers most important for predicting activity, thereby providing chemists with actionable insights for designing better molecules. digitellinc.com

Influence of Amino Acid Composition and Sequence on Peptide Aggregation

A critical aspect of peptide chemistry, particularly during synthesis and formulation, is the tendency of peptides to aggregate. chemrxiv.org Aggregation is the process where peptide chains stick to each other, often forming insoluble β-sheet structures. chemrxiv.org This can reduce the yield of peptide synthesis and create challenges for its use as a therapeutic agent.

Research has shown that the propensity for aggregation is strongly influenced by the amino acid composition of the peptide, sometimes even more so than the specific sequence. chemrxiv.orgchemrxiv.org Key factors include:

Hydrophobicity: Hydrophobic and aromatic amino acids tend to promote aggregation as they seek to minimize contact with water. nih.gov

β-branched Residues: Amino acids like Valine and Isoleucine are known to increase the likelihood of aggregation. chemrxiv.org

Charge: Charged residues can inhibit aggregation through electrostatic repulsion.

The sequence of this compound (WAGGDASGE) contains a mix of residue types. The N-terminal Tryptophan is hydrophobic, but the peptide also contains three flexible Glycine residues and two negatively charged acidic residues (Aspartic Acid and Glutamic Acid), which would be expected to counteract aggregation. Analyzing the composition allows for a prediction of its aggregation risk during solid-phase peptide synthesis.

Table 2: Contribution of Amino Acid Types to Peptide Aggregation Propensity

This table, based on general findings in peptide chemistry, categorizes amino acids by their typical influence on aggregation. chemrxiv.org This framework can be used to assess the aggregation risk of a given peptide sequence like this compound.

| Aggregation Influence | Amino Acid Type | Examples | Presence in this compound |

| Increases Aggregation | β-branched, Hydrophobic | Val (V), Ile (I), Thr (T) | None |

| Aromatic, Hydrophobic | Phe (F), Tyr (Y), Trp (W) | Tryptophan (W) | |

| Neutral / Variable | Small, Non-polar | Ala (A) , Leu (L) | Alanine (A) |

| Polar, Uncharged | Ser (S) , Asn (N), Gln (Q) | Serine (S) | |

| Decreases Aggregation | Charged (Acidic) | Asp (D) , Glu (E) | Aspartic Acid (D), Glutamic Acid (E) |

| Charged (Basic) | Arg (R), Lys (K), His (H) | None | |

| Structurally Unique | Pro (P), Gly (G) | Glycine (G) |

By understanding these principles, chemists can proactively manage aggregation during the synthesis of this compound and its analogues, for example, by choosing optimized synthesis conditions or by making specific sequence modifications to reduce aggregation propensity without sacrificing biological activity. chemrxiv.org

Physiological Systems Modulation by Emideltide

Central Nervous System Regulation

Emideltide's impact on the central nervous system is extensive, affecting sleep architecture, electroencephalographic activity, circadian rhythms, locomotor patterns, and contributing to neuroprotection and cognitive function.

This compound is primarily known for its sleep-inducing properties, particularly its ability to promote delta sleep in mammals. Studies have demonstrated that this compound increases electroencephalographic (EEG) delta activity and induces orthodox slow-wave sleep (SWS) in free-moving rabbits. caymanchem.comcaymanchem.combertin-bioreagent.comncats.iotargetmol.combioscience.co.ukncats.io Furthermore, it has been observed to increase non-rapid eye movement (NREM) and total sleep duration in free-moving rats. caymanchem.comcaymanchem.combertin-bioreagent.comtargetmol.combioscience.co.uk

Research findings indicate that this compound promotes deeper, more restorative sleep, specifically enhancing slow-wave sleep. powerpeptides.comexpresspeptides.co.uk In feline models, a significant increase in total sleep and SWS was observed following this compound administration. This increase in SWS was immediate, manifesting within the first hour of study initiation, and was sustained for approximately seven hours before gradually decreasing. corepeptides.com Slow-wave sleep, often referred to as deep sleep, is a crucial component of sleep architecture and is categorized under NREM sleep. It is characterized by low-frequency, high-amplitude delta waves detectable through EEG recordings. corepeptides.com

Table 1: Effects of this compound on Sleep Parameters in Animal Models

| Animal Model | This compound Dose/Route | Observed Effect on Sleep | Reference |

| Rabbits | 30 nmol/kg, i.v. | Increases EEG delta activity, induces orthodox slow-wave sleep | caymanchem.comcaymanchem.combertin-bioreagent.comtargetmol.combioscience.co.uk |

| Rats | Not specified | Increases NREM and total sleep | caymanchem.comcaymanchem.combertin-bioreagent.comtargetmol.combioscience.co.uk |

| Feline | Not specified | Significant increase in total sleep and slow-wave sleep (SWS) within 1 hour, sustained for 7 hours | corepeptides.com |

This compound influences both circadian rhythms and locomotor patterns. nih.govinvivochem.comlifetein.comchemicalbook.inncats.ioncats.ionovoprolabs.comchemicalbook.com Studies suggest that this compound plays a role in synchronizing circadian rhythms, which could have implications for individuals with disrupted sleep-wake cycles. powerpeptides.com Furthermore, a correlation has been observed between plasma concentrations of this compound (DSIP) and the human circadian rhythm, with this compound concentrations being dependent on the initiation of sleep. cymitquimica.comcymitquimica.com this compound is reported to have a beneficial effect on human circadian rhythm regulation. melanotanexpress.com

This compound exhibits neuroprotective properties, particularly in safeguarding the brain from damage induced by ischemia or neurodegeneration. powerpeptides.comexpresspeptides.co.uk Its neuroprotective actions involve promoting neuronal survival, reducing inflammation, and mitigating oxidative stress. expresspeptides.co.uk this compound suppresses the excessive production of free radicals within the central nervous system and prevents neuronal death during the body's stress response. chemicalbook.inchemicalbook.com It activates oxidative phosphorylation and enhances the resistance of brain neurons to hypoxia in vitro. chemicalbook.inchemicalbook.com Additionally, this compound decreases the sensitivity of neuron receptors to the excitatory actions of glutamate, thereby helping to prevent excitotoxicity, which may underlie its neuroprotective effects in cerebral ischemia. chemicalbook.inchemicalbook.com Beyond neuroprotection, this compound may also impact cognitive function and psychological performance. nih.govinvivochem.comlifetein.comchemicalbook.incymitquimica.comncats.ioncats.ionovoprolabs.comchemicalbook.com Research indicates that this compound can alter mitochondrial activity in hypoxic conditions and restrict changes in monoamine oxidase type A (MAO-A) and serotonin (B10506) levels. peptidesciences.com

Neuroendocrine Axis Regulation

This compound significantly modulates the neuroendocrine axis, particularly the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is central to the body's stress response.

Table 2: Influence of this compound on Neuroendocrine Hormones

| Hormone/Axis | Effect of this compound | Reference |

| HPA Axis | Modulates stress response, acts as stress-limiting factor, reduces cortisol levels | powerpeptides.comechemi.comexpresspeptides.co.uk |

| Corticotropin | Decreases basal levels, blocks release | echemi.com |

| Luteinizing Hormone (LH) | Stimulates release | echemi.comchemicalbook.com |

| Growth Hormone (GH) / Somatotrophin | Stimulates release of somatoliberin and somatotrophin secretion | echemi.comchemicalbook.com |

| Somatostatin | Inhibits secretion | echemi.com |

| ACTH, CLIP, TSH, MCH, MSH | Coexists with these mediators in the pituitary gland, suggesting involvement in their regulation | melanotanexpress.comchemicalbook.com |

Role in Growth Hormone Secretion and General Endocrine Function

This compound has been observed to play a role in neuroendocrine regulation, specifically influencing the release of anterior pituitary hormones chemicalbook.com. Research in rodents and humans indicates that this compound can impact the secretion of adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), and growth hormone (GH) chemicalbook.com. In a study involving murine models, this compound was found to significantly elevate LH levels within 30 minutes, while no discernible effect was observed on follicle-stimulating hormone (FSH) corepeptides.com. This suggests a selective influence on certain pituitary hormones.

Growth hormone (GH) is a peptide hormone secreted by the anterior lobe of the pituitary gland, vital for growth and metabolism, and it stimulates the production of insulin-like growth factor-1 (IGF-1) yourhormones.infobritannica.com. GH secretion predominantly occurs during slow-wave sleep endocrine-abstracts.org. This compound's ability to promote LH and GH release highlights its potential involvement in maintaining endocrine balance chemicalbook.com.

Table 1: this compound's Influence on Endocrine Hormones

| Hormone Affected | Observed Effect | Timeframe (if specified) | Source |

| Growth Hormone (GH) | Promotes release | Not specified | chemicalbook.com |

| Luteinizing Hormone (LH) | Significantly elevated | Within 30 minutes (murine) | chemicalbook.comcorepeptides.com |

| Adrenocorticotropic Hormone (ACTH) | Influences secretion | Not specified | chemicalbook.com |

| Follicle-Stimulating Hormone (FSH) | No perceived impact | Not specified | corepeptides.com |

Pain Modulation and Antinociception

This compound demonstrates potential in pain modulation and antinociception, offering an alternative avenue for managing chronic pain syndromes peptidesciences.comchemicalbook.compeptide24h.combioplentypeps.com. Pre-clinical trials in humans have indicated that this compound can significantly reduce pain perception and improve mood peptidesciences.compeptide24h.combioplentypeps.com.

Research in rats suggests that this compound produces its analgesic effects by acting on central opioid receptors peptidesciences.compeptide24h.com. While it is not definitively clear if these are direct or indirect effects, the peptide elicits a dose-dependent pain-relieving effect peptidesciences.compeptide24h.compixyportal.com. Importantly, there is no indication that this compound produces the dependency associated with opiate medications, despite interacting with the same central nervous system receptors peptidesciences.compixyportal.com. The precise mechanisms through which this compound exerts its actions are still under investigation, but it is hypothesized to target several specific receptors crucial to its function, including opioid receptors corepeptides.com.

Studies have investigated this compound's impact on pain perception thresholds. In rats kept on a 12:12 light:dark schedule, treatment with 0.1 mg/kg (intraperitoneal) this compound resulted in a significantly higher pain threshold level, as measured by a hot plate test, during both light and dark periods peptidesciences.comnih.gov. This treatment also shifted the peak of the circadian pain threshold from 10:00 to 18:00 nih.gov. A higher dose of 1.0 mg/kg this compound increased the pain threshold only during the dark period nih.gov. The analgesia induced by this compound in these studies was found to be insensitive to naloxone (B1662785) pretreatment, suggesting a mechanism distinct from classical opioid receptor activation that is blocked by naloxone nih.gov.

Table 2: this compound's Effects on Pain Thresholds in Rats

| Dose (i.p.) | Effect on Pain Threshold (Hot Plate Test) | Period of Effect | Circadian Peak Shift | Naloxone Sensitivity | Source |

| 0.1 mg/kg | Significantly higher | Light and Dark | 10:00 to 18:00 | Insensitive | peptidesciences.comnih.gov |

| 1.0 mg/kg | Increased | Dark only | Not specified | Insensitive | nih.gov |

Stress Response and Adaptation

This compound has been studied for its ability to modulate the body's stress response and contribute to adaptation processes modernpeptides.comcanlabintl.compowerpeptides.compeptide.shopinvivochem.com. It is known to mitigate stress and regulate blood pressure canlabintl.compeptide24h.compeptide.shop. Research suggests that this compound can influence the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress adaptation powerpeptides.comnih.gov.

In murine models, this compound exposure led to noticeable fluctuations in levels of stress markers such as substance P, beta-endorphin (B3029290), and corticosterone (B1669441) corepeptides.com. Specifically, an initial decrease followed by a dramatic increase in beta-endorphin was observed, indicating this compound's potential influence on the opioidergic system in stress mitigation or adaptation corepeptides.com. A decrease in corticosterone levels, a direct indicator of stress in murine models, was noted shortly after this compound exposure corepeptides.com. These findings suggest that this compound's actions on these markers are part of a broader spectrum of biochemical changes that may contribute to its stress-modulatory actions corepeptides.com.

Immune System Regulation

This compound has been reported to modulate immune function powerpeptides.com. Peptides, in general, play a vital role in immune support by enhancing cell activity and reducing inflammation integrativehealthmiami.com. They act as signaling molecules, enabling immune cells to communicate effectively to detect, attack, and neutralize pathogens integrativehealthmiami.com. Immunopeptides can regulate both innate and adaptive immunity by influencing T cells, B cells, immune checkpoints, and cytokines frontiersin.org. While the specific mechanisms for this compound's immune modulation are still being elucidated, its classification as a peptide suggests it may contribute to strengthening the immune response, reducing inflammation, and maintaining immune balance powerpeptides.comintegrativehealthmiami.com.

Modulation of Neuropharmacological Drug Actions and Withdrawal Syndromes

This compound has been observed to affect the activity of neuropharmacological drugs, including their withdrawal chemicalbook.comncats.ioinvivochem.com. A small pre-clinical trial in humans found that this compound may be useful in patients with a physiological dependence on other pain medications, as it helps to reduce withdrawal symptoms and the pain rebound that often occurs after stopping long-term analgesic therapy peptidesciences.compeptide24h.combioplentypeps.compixyportal.com.

Trials investigating this compound's ability to reduce withdrawal symptoms during opiate and alcohol detoxification have shown substantial benefits peptidesciences.compixyportal.com. In one study involving 107 patients experiencing alcohol or opiate withdrawal symptoms, 97% and 87%, respectively, showed complete resolution or significant improvement of symptoms peptidesciences.compixyportal.com. Opiate withdrawal proved to be more resistant to treatment, requiring more this compound injections over a longer period peptidesciences.compixyportal.com. This suggests this compound's potential in managing the complex neurochemical imbalances associated with withdrawal, which often involve disruptions in neurotransmitter systems like GABA, glutamate, and opiates medscape.com.

Table 3: this compound's Efficacy in Withdrawal Syndromes (Pre-clinical Human Trial)

| Withdrawal Type | Patients (n) | Outcome: Complete Resolution or Significant Improvement | Source |

| Alcohol | 107 | 97% | peptidesciences.compixyportal.com |

| Opiate | 107 | 87% | peptidesciences.compixyportal.com |

Preclinical Research Methodologies and Findings in Emideltide Studies

In Vitro Experimental Systems and Cell Models

In vitro studies are crucial for understanding the direct cellular and molecular mechanisms of Emideltide. These controlled environments allow for detailed analysis of its effects on specific cell types and preparations.

This compound has been observed to influence electrophysiological activity and neurotransmitter levels within the brain. nih.govlifetein.comchemicalbook.innovoprolabs.cominvivochem.comncats.ioncats.io In vitro research indicates that this compound can enhance the resistance of brain neurons to hypoxic conditions by activating oxidative phosphorylation. chemicalbook.in Furthermore, it has been shown to reduce the sensitivity of neuronal receptors to the excitatory actions of glutamate, suggesting a neuroprotective capacity against excitotoxicity. chemicalbook.in Studies have also demonstrated that this compound can normalize brain metabolism following injury, such as that induced by long-term amphetamine treatment, and can regulate monoamine oxidase (MAO) activities through serotonin (B10506) adrenergic systems. mdpi.com

While mast cells are known to be key effector cells in inflammatory responses through degranulation, and various in vitro models exist to study this process, specific research findings detailing the assessment of this compound's direct effects on mast cell degranulation in in vitro experimental systems or cell models were not identified in the current literature. nih.govthno.orgmdpi.comnih.gov

In Vivo Animal Models for Pharmacological Evaluation

In vivo studies are essential for evaluating the systemic pharmacological effects of this compound in a living organism, providing insights into its physiological impact and potential therapeutic applications.

The table below summarizes key findings of this compound in rodent sleep research:

| Animal Model | Observed Effect on Sleep | Other Physiological Effects | Reference |

| Rats | Increases NREM sleep | Increases total sleep | bertin-bioreagent.comcaymanchem.com |

| Rats | Induces delta sleep | Influences ACTH, LH, GH secretion; Reduces stress lethality; Neuroprotective (improves locomotor function, cerebral blood supply post-ischemia) | chemicalbook.innovoprolabs.comncats.ioncats.iomdpi.com |

| Mice | Induces delta sleep | chemicalbook.innovoprolabs.comncats.ioncats.io |

Rabbit models have been instrumental in the early and ongoing electrophysiological characterization of this compound. The compound was originally isolated from rabbit cerebral venous blood. ncats.ioncats.io In rabbits, this compound primarily induces delta sleep and significantly enhances delta (slow-wave) and spindle electroencephalogram (EEG) patterns. chemicalbook.innovoprolabs.comncats.ioncats.iobertin-bioreagent.comcaymanchem.com Furthermore, studies in rabbits have noted that this compound administration leads to an increase in spindle activity and a moderate decrease in both heart and respiration rates. invivochem.com

The table below details electrophysiological findings of this compound in rabbit models:

| Animal Model | Electrophysiological Effect | Other Physiological Effects | Reference |

| Rabbits | Increases EEG delta activity | Induces orthodox slow-wave sleep | bertin-bioreagent.comcaymanchem.com |

| Rabbits | Enhances delta and spindle EEG patterns | Induces delta sleep | chemicalbook.innovoprolabs.comncats.ioncats.io |

| Rabbits | Increases spindle activity | Moderately decreases heart and respiration rates | invivochem.com |

While this compound consistently induces delta sleep in various mammalian species, including rabbits, rats, mice, and humans, there are notable species-specific differences in its effects. chemicalbook.innovoprolabs.comncats.ioncats.io For instance, in cats, the effect of this compound on rapid eye movement (REM) sleep has been observed to be more pronounced compared to its effects in other species. novoprolabs.comncats.ioncats.io Research has also indicated a U-shaped activity curve for this compound, which is dependent on both the administered dose and the duration of infusion, suggesting a complex dose-response relationship that may vary across species. novoprolabs.com

Potential Therapeutic Applications and Clinical Investigational Directions

Investigational Studies in Sleep Disorders (e.g., Insomnia, Sleep Apnea)

Clinical investigations in patients with chronic insomnia have yielded mixed but promising results. An early open study involving seven patients with severe insomnia reported that treatment with Emideltide normalized sleep in all but one case for follow-up periods of three to seven months. nih.gov A subsequent placebo-controlled, double-blind study with 14 chronic insomniacs found that this compound treatment substantially improved night sleep, with sleep efficiency reaching levels comparable to normal controls. nih.gov This study also noted significant increases in daytime alertness and performance. nih.gov However, another double-blind study involving 16 chronic insomniacs found that while objective measures showed higher sleep efficiency and shorter sleep latency with this compound compared to a placebo, the effects were considered weak. nih.gov The authors of that study concluded that short-term treatment was unlikely to provide major therapeutic benefits. nih.gov

| Study Design | Number of Patients | Key Findings | Citation |

|---|---|---|---|

| Open Study | 7 | Sleep normalized in 6 out of 7 patients for 3-7 months; improved daytime mood and performance. | nih.gov |

| Double-Blind, Placebo-Controlled | 14 | Substantially improved night sleep; sleep efficiency reached normal levels; alertness and performance at daytime increased significantly. | nih.gov |

| Double-Blind, Matched-Pairs | 16 | Higher sleep efficiency and shorter sleep latency compared to placebo, but effects were considered weak and of unlikely major therapeutic benefit for short-term treatment. | nih.gov |

Research into Pain Management Syndromes (e.g., Migraines, Neuropathic Pain)

The potential for this compound in pain management has been explored, primarily through its interaction with the body's endogenous opioid system. corepeptides.com Research suggests that this compound does not act as a direct agonist at opioid receptors but may indirectly modulate the opioid system. corepeptides.com Experiments have indicated that this compound can stimulate the release of endogenous opioid peptides, such as Met-enkephalin, from brainstem tissue. corepeptides.com This indirect mechanism of action may contribute to the antinociceptive, or pain-reducing, properties attributed to this compound in laboratory settings. corepeptides.com Further research is ongoing to understand its potential in modulating opioid receptor activity for pain management. phoenixpeptide.com

Exploration in Mood Disorders and Depression

The role of this compound in mood regulation is an emerging area of interest. Some clinical observations from insomnia trials noted an improvement in daytime mood and performance following this compound administration. nih.gov More specific research has linked altered levels of the peptide to major depressive disorder (MDD). One study found significantly elevated levels of DSIP-like immunoreactivity in the plasma of suicidal patients with MDD. nih.gov This finding suggests a potential dysregulation of the this compound system in severe, stress-related mood disorders. nih.gov The research supports a theory of glucocorticoid involvement in the regulation of this compound. nih.gov

Research in Stress-Related Conditions and Substance Withdrawal

This compound has shown potential in modulating the body's response to stress. It is thought to interact with neuropeptides involved in stress responses, including Substance P and beta-endorphin (B3029290). corepeptides.com Research suggests this compound may attenuate stress by reducing levels of corticosterone (B1669441), a hormone commonly elevated in response to stress. corepeptides.com

A significant area of investigation has been the use of this compound in treating withdrawal syndromes from addictive substances. corepeptides.com Clinical studies have been conducted on patients withdrawing from alcohol and opiates. google.comnih.gov In one study of 107 inpatients, administration of this compound was associated with a marked and rapid improvement or disappearance of clinical withdrawal symptoms in 87% of alcohol-dependent patients and 97% of opiate-dependent patients. nih.gov While effective for many physical symptoms, anxiety was reported to decrease more slowly. nih.gov These findings are supported by a separate clinical study involving 56 patients dependent on alcohol, methadone, or heroin, which also reported positive outcomes in mitigating withdrawal symptoms. google.com

| Substance | Number of Patients | Reported Efficacy | Citation |

|---|---|---|---|

| Alcohol | 47 | 87% showed marked and rapid improvement or disappearance of symptoms. | nih.gov |

| Opiates (Heroin, Methadone, etc.) | 60 | 97% showed marked and rapid improvement or disappearance of symptoms. | nih.gov |

| Alcohol, Methadone, Heroin | 56 | 38 out of 56 patients responded to treatment with a decrease in subjective and objective withdrawal symptoms. | google.com |

Potential for Combination Therapies and Synergistic Effects

The potential for using this compound in combination with other therapeutic agents is an area of interest, reflecting a broader trend in pharmacology to achieve synergistic effects. nih.govnih.gov Research in animal models has provided specific evidence for this potential. One study demonstrated that this compound potentiates the action of the anticonvulsant drug Valproate in rats with audiogenic-induced epilepsy. mdpi.com This suggests a potential for using this compound in combination with antiepileptic drugs to enhance their therapeutic effects. mdpi.com The general principle of peptide synergy suggests that combining this compound with other drugs could be a promising direction for future therapeutic strategies. nih.gov

Regulatory Status and Challenges in Therapeutic Development

This compound remains an investigational compound, and it has not received regulatory approval from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) for any therapeutic indication. The path to therapeutic development faces several challenges.

One significant hurdle is the peptide's low molecular stability. wikipedia.org In vitro studies have found it has a short half-life of approximately 15 minutes, as it is quickly degraded by specific enzymes. wikipedia.org This poor pharmacokinetic profile presents a major challenge for its development as a drug. It is theorized that in the body, it may be protected from degradation by binding to carrier proteins or by existing as part of a larger precursor molecule, though a gene for such a precursor has not yet been identified. wikipedia.org

Additionally, the clinical trial results, particularly in the area of insomnia, have been inconsistent, with some studies showing significant benefits while others report only weak effects. nih.govnih.gov This highlights the need for larger, more definitive clinical trials to establish efficacy. A complete understanding of this compound's precise biological functions and mechanisms of action is still evolving, which further complicates its therapeutic development. corepeptides.com

Advanced Research Perspectives and Future Directions for Emideltide

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Emideltide Research

The application of "omics" technologies, which allow for the large-scale study of biological molecules, stands to revolutionize our understanding of this compound. While comprehensive proteomic and metabolomic studies on this compound are still emerging, the potential is significant.

Proteomics: The primary application of proteomics in this compound research has been in its characterization. Mass spectrometry, a cornerstone of proteomics, has been utilized to analyze the peptide's structure and to identify cross-linked residues, providing insights into its three-dimensional conformation. researchgate.netresearchgate.net Future proteomic studies could identify the direct binding partners and receptor proteins for this compound, which have yet to be definitively characterized. Furthermore, researchers could analyze global changes in protein expression and post-translational modifications in response to this compound administration. This could unveil the downstream signaling cascades it activates, offering a much clearer picture of its mechanism of action beyond its immediate effects.

Metabolomics: Metabolomics, the study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolome of subjects or cell cultures before and after this compound exposure, researchers could identify specific metabolic pathways that are altered. Given this compound's effects on sleep and endocrine function, it is plausible that it influences pathways related to energy metabolism, neurotransmitter synthesis, and steroid hormone production. Such studies could provide novel insights into its systemic effects and help identify biochemical markers related to its activity.

The integration of these omics disciplines will be crucial for moving beyond observational studies to a mechanistic understanding of how this compound functions at a molecular level.

Application of Computational Biology and AI in Peptide Drug Design and Discovery

While the application of computational biology and Artificial Intelligence (AI) specifically to this compound is not yet extensively documented, these technologies offer powerful tools for advancing peptide-based therapeutics. The development of peptide drugs traditionally faces challenges that AI and computational approaches are well-suited to address. droracle.ai

For this compound, AI could be instrumental in designing novel analogs with improved properties. Machine learning models could predict how modifications to its nine-amino-acid sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) would affect its stability, receptor binding affinity, and blood-brain barrier permeability. wikipedia.org Computational docking simulations could model the interaction of this compound and its virtual analogs with potential protein targets, helping to prioritize the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening.

Furthermore, AI can analyze complex datasets generated from omics studies to identify patterns and correlations that are not apparent to human researchers, potentially uncovering new therapeutic applications or clarifying its physiological roles.

Biomarker Discovery for Predicting this compound Efficacy and Response

A significant challenge in the clinical application of many therapeutics is the variability in patient response. The discovery of biomarkers to predict who will benefit most from this compound is a critical step towards personalized medicine. nih.govolink.com Currently, there are no established biomarkers for predicting this compound efficacy.

Future research should focus on identifying predictive markers from various biological sources:

Genomic and Proteomic Markers: High-throughput screening of proteins could identify baseline expression levels of certain receptors or signaling molecules that correlate with a stronger response to this compound.

Metabolomic Markers: As discussed, metabolomic profiling may reveal baseline metabolic signatures that predict how an individual will respond to the peptide's administration.

Neurophysiological Markers: Given this compound's primary association with sleep, electroencephalography (EEG) patterns could serve as predictive biomarkers. mdpi.com For instance, individuals with specific deficits in delta wave activity might show a more pronounced response. Low concentrations of the peptide have been observed in patients with schizophrenia and depression, suggesting its levels could be a diagnostic or predictive marker in these conditions. sigmaaldrich.com

Identifying such biomarkers would enable clinicians to select patients who are most likely to respond positively, optimizing therapeutic outcomes and avoiding unnecessary treatment. mdpi.com

Addressing Challenges in Peptide Drug Delivery and Stability

Like many peptides, the therapeutic development of this compound is hampered by challenges related to its delivery and stability. Peptides are often susceptible to degradation by enzymes and have poor metabolic stability, which can limit their effectiveness. regulations.govregulations.gov

Research has shown that this compound is relatively stable in buffer solutions across a pH range of 4-9 but is vulnerable to cleavage by skin enzymes during transdermal delivery. researchgate.net This enzymatic degradation is a significant hurdle for developing non-invasive delivery methods.

| Challenge | Description | Potential Solution |

| Enzymatic Degradation | Peptidases in the body can rapidly break down the peptide, reducing its bioavailability and duration of action. | Modification of the peptide structure (e.g., using D-amino acids) or co-administration with enzyme inhibitors. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | For central nervous system effects, the peptide must efficiently cross the BBB. | Development of novel delivery systems, such as nasal sprays, to enable rapid nose-to-brain transport and bypass the BBB. purerawz.co |

| Chemical Instability | The peptide's structure can be compromised by factors like pH and temperature, affecting its activity. regulations.govregulations.govresearchgate.net | Formulation with stabilizing excipients or development of more inherently stable synthetic analogs. |

| Immunogenicity | The introduction of a peptide can sometimes trigger an immune response, particularly with impurities from the manufacturing process. promueverd.com | High-purity synthesis and manufacturing processes to minimize peptide-related impurities and contaminants. regulations.govpromueverd.com |

Overcoming these challenges through advanced formulation and drug delivery technologies is essential for translating this compound's potential into a viable clinical therapeutic.

Deepening the Understanding of this compound's Endogenous Physiological Roles

This compound, or DSIP, is a neuropeptide found in the hypothalamus, limbic system, pituitary, and various other tissues and body fluids. nih.govwikipedia.org While initially identified for its ability to induce delta wave (slow-wave) sleep in rabbits, its full physiological significance remains a subject of investigation and debate. wikipedia.orgpropeptidesource.comtrtmd.com

Studies in rats suggest that endogenous DSIP plays a physiological role in stimulating both slow-wave sleep and the associated release of growth hormone. nih.govnih.gov Experiments using an antiserum to block DSIP prevented the natural increase in both slow-wave sleep and growth hormone that follows sleep deprivation, providing strong evidence for its involvement in these processes. nih.govnih.gov

Beyond sleep, this compound has been shown to have a broad range of effects on endocrine function and neurotransmitter levels. nih.gov

| Endocrine Target | Reported Effect of this compound |

| Corticotropin (ACTH) | Decreases basal level and blocks its release. |

| Luteinizing Hormone (LH) | Stimulates its release. |

| Somatostatin | Inhibits its secretion. |

| Somatoliberin (GHRH) & Somatotropin (GH) | Stimulates their release. |

Further research is needed to clarify these roles, determine its specific receptors, and understand how its expression and release are regulated within the body. This foundational knowledge is crucial for understanding its potential involvement in various pathological states and for developing targeted therapeutic interventions.

Ethical Considerations in this compound Research

As with any therapeutic agent, the research and development of this compound must be guided by rigorous ethical principles. jocpr.comjocpr.com The paramount concern is patient safety, which requires that all preclinical and clinical trials are conducted with the highest standards of care. jocpr.com

Key ethical considerations include:

Informed Consent: It is critical that all participants in clinical trials are made fully aware of the potential risks and benefits of the research. jocpr.com This transparency is fundamental to maintaining trust and integrity. jocpr.com

Risk-Benefit Analysis: Researchers and ethics boards must conduct a thorough risk-benefit analysis. jocpr.com Given that some studies on DSIP have yielded contradictory results on its effects, the potential risks must be meticulously weighed against the anticipated benefits for patients. wikipedia.orgnih.gov

Vulnerable Populations: Special care must be taken when considering trials in vulnerable populations, ensuring that additional safeguards are in place to protect their welfare. nih.gov

Accessibility and Affordability: Should this compound be approved as a therapeutic, ethical considerations would extend to its distribution. jocpr.com Strategies should be explored to ensure that new therapies are accessible to all who need them, regardless of socioeconomic status. jocpr.com

Regulatory Compliance: A significant ethical and legal issue arises from the sale of peptides like this compound. These are often marketed as "research chemicals" and explicitly labeled "not for human consumption" to comply with regulations. elitemiamipeptides.com It is unethical and illegal to market such unapproved substances for personal use, and researchers must adhere to these legal frameworks to ensure scientific integrity. elitemiamipeptides.compeptidescienceresearch.com

Adherence to these ethical standards is essential for the responsible advancement of this compound research and its potential translation into a safe and effective therapy.

Q & A

Basic Research Questions

Q. What are the foundational steps to design a reproducible synthesis protocol for Emideltide?

- Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes, solvent systems, and purification methods. Prioritize protocols validated in peer-reviewed journals (e.g., Journal of Organic Chemistry). Use controlled experiments to optimize reaction conditions (e.g., temperature, catalyst loading) and validate purity via HPLC and NMR . Document deviations from published methods and include raw spectral data in supplementary materials for transparency .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of in vitro assays, noting variations in cell lines, assay conditions (e.g., incubation time, concentration ranges), and control groups. Use statistical tools (e.g., ANOVA) to identify confounding variables. Cross-reference with structural analogs to isolate this compound-specific effects . Replicate conflicting experiments under standardized conditions and publish negative results to reduce bias .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s binding affinity to non-canonical targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to model interactions over time. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-validate with mutagenesis studies on suspected binding residues . Publish force field parameters and trajectory data to enable reproducibility .

Q. How can researchers resolve contradictions between in vivo efficacy and pharmacokinetic profiles of this compound?

- Methodological Answer : Design PK/PD studies with staggered dosing regimens and tissue-specific bioavailability assessments (e.g., LC-MS/MS for plasma/tissue concentration ratios). Compare metabolite profiles across species to identify interspecies metabolic differences. Use compartmental modeling to correlate exposure levels with therapeutic outcomes . Include raw pharmacokinetic datasets in open-access repositories .

Q. What are best practices for validating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (proteomics, transcriptomics) to map pathway perturbations. Use CRISPR-Cas9 knockout models to confirm target specificity. Integrate single-cell RNA sequencing to identify heterogeneous cellular responses. Validate findings with orthogonal assays (e.g., Western blot for protein expression, siRNA knockdowns) . Publish code for bioinformatics pipelines (e.g., R/Python scripts) .

Methodological and Ethical Considerations

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian methods to quantify uncertainty in EC50/IC50 values. For multi-variable experiments, employ factorial ANOVA or machine learning (e.g., random forests) to identify synergistic/antagonistic effects . Share raw data and analysis scripts via platforms like GitHub or Zenodo .

Q. How can researchers ensure ethical rigor in animal studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis to minimize animal use. Obtain approval from institutional ethics committees and document compliance with local regulations (e.g., NIH Guide for Care and Use of Laboratory Animals). Publish adverse event logs and euthanasia protocols .

Data Management and Reproducibility

Q. What are key criteria for selecting analytical techniques to characterize this compound degradation products?

- Methodological Answer : Use hyphenated techniques (e.g., LC-MS/MS) with high-resolution mass spectrometry for structural elucidation. Compare degradation pathways under accelerated stability conditions (ICH Q1A guidelines). Validate methods using spiked samples and publish validation parameters (e.g., LOD, LOQ, recovery rates) .

Q. How should researchers document failed experiments or non-reproducible results in this compound studies?

- Methodological Answer : Maintain detailed lab notebooks with timestamps and environmental conditions (e.g., humidity, equipment calibration dates). Submit negative results to journals specializing in replication studies (e.g., Journal of Negative Results). Use platforms like Figshare to archive raw data with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.